Lithium methoxide

Description

The exact mass of the compound Lithium methanolate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

865-34-9 |

|---|---|

Molecular Formula |

CH4LiO |

Molecular Weight |

39.0 g/mol |

IUPAC Name |

lithium;methanolate |

InChI |

InChI=1S/CH4O.Li/c1-2;/h2H,1H3; |

InChI Key |

GLXCXYZWVRLFFY-UHFFFAOYSA-N |

SMILES |

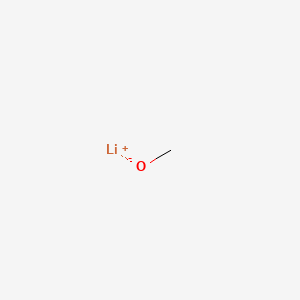

[Li+].C[O-] |

Canonical SMILES |

[Li].CO |

Other CAS No. |

865-34-9 |

physical_description |

Liquid |

Pictograms |

Flammable; Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

Lithium Methoxide: A Technical Guide for Researchers

This guide provides an in-depth overview of lithium methoxide (LiOCH₃), a pivotal reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis protocols, and significant applications, with a focus on its role as a strong base and catalyst.

Core Chemical and Physical Properties

This compound is a white, crystalline solid, though it is often handled as a solution in methanol, typically around 10%. It is the lithium salt of methanol and is known for its strong basicity. Unlike heavier alkali metal alkoxides, the lithium-oxygen bond in this compound exhibits a more significant covalent character.

Quantitative data for this compound is summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 865-34-9 |

| Molecular Formula | CH₃LiO |

| Molecular Weight | 37.97 g/mol |

Experimental Protocols: Synthesis of this compound

The industrial production and laboratory preparation of this compound are primarily achieved through the direct reaction of lithium metal with anhydrous methanol. This exothermic reaction necessitates careful temperature control and an inert atmosphere to ensure safety and purity.

Objective:

To synthesize this compound from lithium metal and methanol.

Materials:

-

Lithium metal (freshly cut)

-

Anhydrous methanol (CH₃OH)

-

Toluene (optional, for solution preparation)

-

Reaction flask equipped with a condenser and nitrogen inlet

-

Cooling bath

Procedure:

-

Under an inert nitrogen atmosphere, place anhydrous methanol in the reaction flask.

-

Begin cooling the flask using a cooling bath.

-

Carefully and in small portions, add freshly cut lithium metal to the stirred methanol.[1][2] The reaction is exothermic and will generate hydrogen gas.

-

Reaction: 2Li + 2CH₃OH → 2LiOCH₃ + H₂↑

-

-

Maintain the inert atmosphere and continue stirring until all the lithium metal has reacted and the evolution of hydrogen gas has ceased.[2][3]

-

The resulting solution is this compound in methanol. If a solid is desired, the excess methanol can be removed under reduced pressure.[3] For preparing a standardized solution (e.g., 0.1 M), the resulting solution can be diluted with sufficient toluene or methanol to the desired volume.[1]

Safety Precautions:

-

Lithium metal is highly reactive and flammable; handle with care.

-

The reaction generates flammable hydrogen gas and should be conducted in a well-ventilated fume hood.

-

Anhydrous conditions are crucial as this compound reacts with water.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

Key Application: Transesterification Catalyst

This compound serves as an effective catalyst in transesterification reactions, a key process in the production of biodiesel.[4] It facilitates the conversion of triglycerides (found in vegetable oils and animal fats) into fatty acid methyl esters (FAME), the primary component of biodiesel.

The diagram below illustrates the general workflow for a this compound-catalyzed transesterification process.

Caption: Workflow for Biodiesel Production via Transesterification.

References

- 1. Preparation and Standardization of 0.1 M this compound | Pharmaguideline [pharmaguideline.com]

- 2. pharmaupdater.com [pharmaupdater.com]

- 3. CN105669374A - Synthetic method of this compound - Google Patents [patents.google.com]

- 4. Top 5 Applications of this compound in 2024: From Biofuels to Pharmaceuticals [24chemicalresearch.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Lithium Methoxide from Lithium Metal and Methanol

Introduction

This compound (LiOCH₃) is a strong base and a versatile reagent widely employed in organic synthesis. For professionals in drug development and scientific research, it serves as a crucial catalyst for condensation and methoxylation reactions, and in the production of various pharmaceutical intermediates, including vitamins and sulfonamides.[1][2] The most direct and common method for producing high-purity this compound is through the reaction of lithium metal with anhydrous methanol.[1][2][3] This guide provides a comprehensive technical overview of this synthesis, covering detailed experimental protocols, process parameters, safety considerations, and product analysis.

Reaction Mechanism and Stoichiometry

The synthesis is a direct redox reaction between an alkali metal and an alcohol. Lithium metal reacts with methanol in a highly exothermic process to yield this compound and hydrogen gas.[4] The reaction must be conducted under strictly anhydrous and inert conditions to prevent the formation of lithium hydroxide and to mitigate the risk of hydrogen ignition.[4]

Balanced Chemical Equation:

2Li(s) + 2CH₃OH(l) → 2LiOCH₃(solvated) + H₂(g)

The reaction proceeds readily, with the rate dependent on factors such as the surface area of the lithium metal and the temperature.[4]

Experimental Protocols

Two primary protocols are presented: a laboratory-scale procedure for preparing standardized solutions and an industrial-scale method for producing solid, high-purity this compound.

Laboratory-Scale Synthesis of Standardized this compound Solution

This protocol is designed for preparing solutions of a specific normality, often for use in titrations or as a reagent in stoichiometric reactions.

Methodology:

-

Inert Atmosphere: The reaction flask must be thoroughly dried and purged with an inert gas, such as argon or nitrogen, to eliminate atmospheric moisture and oxygen.[4]

-

Reagent Preparation: Place 150 mL of anhydrous methanol into the reaction flask.[5][6]

-

Lithium Addition: Freshly cut lithium metal is weighed and added in small portions to the methanol.[5][6] The reaction is exothermic, so the flask must be cooled in an ice bath to maintain control over the reaction rate and temperature.[4][5]

-

Reaction Completion: The mixture is stirred until all the lithium metal has completely dissolved.[4][5]

-

Dilution and Storage: Once the reaction is complete, the solution is diluted with additional anhydrous methanol to achieve the desired final volume and concentration (e.g., 1 L for a ~0.1 N solution).[5] If any precipitation or cloudiness occurs, sufficient methanol should be added to clarify the solution.[5][6]

-

Storage: The resulting this compound solution should be stored in a container protected from atmospheric carbon dioxide and moisture, such as the reservoir of an automatic delivery burette.[5][6]

Industrial-Scale Synthesis of Solid this compound

This protocol outlines the process for manufacturing high-purity, solid this compound.

Methodology:

-

Reactor Preparation: A chemical reactor is purged with an inert gas (e.g., argon) to create an oxygen- and moisture-free environment.[4]

-

Methanol Charging: Anhydrous methanol (typically with a water content below 0.3 wt%) is charged into the reactor.[4]

-

Lithium Addition: Lithium metal, often in the form of sand to increase the reactive surface area, is added incrementally to the methanol.[4] The addition rate is carefully controlled to keep the reaction temperature below 60°C, which prevents methanol decomposition and ensures safe hydrogen evolution.[4]

-

Reaction and Reflux: After all the lithium has been added, the mixture is stirred until the metal is fully dissolved. It is then refluxed for 0.5 to 1 hour to ensure the reaction goes to completion.[4]

-

Methanol Recovery: A significant portion (40–70%) of the methanol is recovered by distillation under reduced pressure, leaving a concentrated slurry of this compound.[4]

-

Drying: The concentrate is transferred to a specialized dryer, such as a helical ribbon agitator. The remaining methanol is removed under vacuum (0.01–0.09 MPa) at an elevated temperature (70–80°C).[2][4] This process yields a free-flowing solid powder.[4]

Data Presentation: Process Parameters

The following tables summarize key quantitative data from established synthesis protocols.

Table 1: Laboratory-Scale Synthesis Parameters for this compound Solutions

| Parameter | Value | Source(s) |

| Lithium Metal | 500 mg | [4][5] |

| Initial Methanol Volume | 150 mL | [4][5] |

| Final Solution Volume | 1000 mL | [5] |

| Final Concentration | ~0.1 N | [5] |

| Control Method | Cooling during addition | [4][5] |

Table 2: Industrial-Scale Synthesis Parameters for Solid this compound

| Parameter | Example Value | Source(s) |

| Lithium Metal (Sand) | 14 kg | [4] |

| Anhydrous Methanol | 300 kg | [4] |

| Max Reaction Temperature | < 60°C | [4] |

| Post-Reaction Reflux Time | 0.5 - 1 hour | [4] |

| Methanol Recovery | 40 - 70% | [4] |

| Drying Vacuum Pressure | 0.01 - 0.09 MPa | [2][4] |

| Drying Temperature | 70 - 80°C | [2][4] |

| Final Product Purity | ≥ 99% | [4] |

| Residual Methanol | ≤ 1.5% | [4] |

Mandatory Visualizations

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: Industrial workflow for solid this compound production.

Safety Precautions and Handling

The synthesis of this compound involves significant hazards that require strict safety protocols.

-

Lithium Metal: Lithium is a highly reactive and flammable solid.[5] It reacts violently with water and moisture to produce flammable hydrogen gas, which can ignite spontaneously.[7][8] It is also corrosive and can cause severe skin and eye burns.[7]

-

Handling: Always handle lithium metal under an inert atmosphere (argon is preferred over nitrogen as lithium can react with N₂) and in a low-humidity environment.[7] Never allow contact with water.[7][8]

-

PPE: Wear appropriate personal protective equipment, including safety goggles or a face shield, flame-retardant gloves, and a lab coat.[5][7][8]

-

Fire Extinguishing: In case of a lithium fire, use a Class D fire extinguisher (e.g., Lith-X powder) or dry sand. NEVER use water, foam, or carbon dioxide extinguishers. [8][9]

-

-

Methanol: Methanol is a flammable and volatile liquid.[10] Vapors can form explosive mixtures with air. It is toxic if ingested, inhaled, or absorbed through the skin.

-

Reaction Hazards: The primary hazards are the exothermic nature of the reaction and the simultaneous production of highly flammable hydrogen gas.[4]

-

Control: The reaction must be cooled effectively, and lithium should be added slowly to prevent a runaway reaction.[4]

-

Ventilation: The reaction must be conducted in a well-ventilated area or a fume hood to safely vent the hydrogen gas produced. The reactor should be purged with an inert gas to prevent the formation of an explosive hydrogen-air mixture.[4]

-

-

Product Handling: this compound is a corrosive and hygroscopic (moisture-sensitive) substance.[4] It will react with water in the air to form lithium hydroxide and methanol.[1] Handle the solid product in a dry, inert atmosphere (e.g., a glove box).

Product Analysis and Standardization

Quality control is essential to ensure the synthesized this compound meets the required specifications for research or production.

-

Solution Standardization: The concentration of a this compound solution is accurately determined by titration against a primary standard. Benzoic acid is commonly used for this purpose.[5][6] The solution is titrated to an endpoint determined by an indicator (e.g., quinaldine red) or by potentiometric means, while being protected from atmospheric carbon dioxide.[6]

-

Solid Product Analysis: For solid this compound, analysis focuses on purity and the content of residual solvent.

-

Purity: Purity is often determined by titration, where a weighed sample of the solid is dissolved in a suitable solvent and titrated with a standardized acid. This quantifies the amount of active base (this compound).

-

Residual Solvent: The amount of residual methanol can be quantified using techniques like Gas Chromatography (GC) or by loss on drying analysis under controlled conditions. Industrial protocols aim for residual solvent levels of 1.5% or less.[4]

-

References

- 1. Page loading... [guidechem.com]

- 2. CN105669374A - Synthetic method of this compound - Google Patents [patents.google.com]

- 3. CN105669374B - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 4. This compound | 865-34-9 | Benchchem [benchchem.com]

- 5. pharmaupdater.com [pharmaupdater.com]

- 6. Preparation and Standardization of 0.1 M this compound | Pharmaguideline [pharmaguideline.com]

- 7. lobachemie.com [lobachemie.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Lithium- Safe Handling - ESPI Metals [espimetals.com]

- 10. quora.com [quora.com]

An In-depth Technical Guide to the Alkaline Method for Lithium Methoxide Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium methoxide (LiOCH₃) is a strong base and a versatile reagent widely employed in organic synthesis, particularly in the pharmaceutical industry for the production of vitamins and sulfonamides.[1] Its synthesis is primarily achieved through two main routes: the metallic lithium method and the alkaline method. This technical guide provides a comprehensive overview of the alkaline method, which utilizes lithium hydroxide and methanol as reactants. The guide will delve into the underlying chemical principles, present available experimental insights, and draw comparisons with the more commonly detailed metallic lithium method. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a critical reagent, valued for its strong basicity and catalytic activity.[2][3] It is available commercially as a solid or a solution in methanol. The choice of synthetic route for its preparation is crucial, impacting purity, safety, and cost-effectiveness. The two primary methods for producing this compound are:

-

Metallic Lithium Method: This involves the direct reaction of lithium metal with methanol. It is known to produce a higher purity liquid this compound.[1][2][3]

-

Alkaline Method: This method employs the reaction of lithium hydroxide with methanol. It is characterized as a reversible reaction.[1][2][3]

This guide focuses on the alkaline method, providing a detailed analysis of its chemical basis and available procedural data.

The Alkaline Method: Chemical Principles

The alkaline method for the preparation of this compound is based on the reversible acid-base reaction between lithium hydroxide (LiOH) and methanol (CH₃OH).

Reaction:

LiOH + CH₃OH ⇌ LiOCH₃ + H₂O

The forward reaction represents the formation of this compound and water. Being a reversible reaction, the equilibrium position is critical in determining the yield of the desired product. To favor the formation of this compound, the equilibrium must be shifted to the right. This can be achieved by removing one of the products, typically water, from the reaction mixture.

This compound is a stronger base than lithium hydroxide.[1] Consequently, in the presence of water, this compound can readily hydrolyze back to lithium hydroxide and methanol, highlighting the importance of anhydrous conditions for obtaining and storing the final product.[1]

Comparative Analysis: Alkaline vs. Metallic Lithium Method

A direct comparison between the two methods is essential for selecting the appropriate synthesis strategy based on the desired product purity, scale, and safety considerations.

| Feature | Alkaline Method | Metallic Lithium Method |

| Reactants | Lithium Hydroxide, Methanol | Lithium Metal, Methanol |

| Reaction Type | Reversible | Irreversible, Exothermic |

| Byproducts | Water | Hydrogen Gas (H₂) |

| Reported Purity | Generally lower due to equilibrium | Higher purity product[1][2][3] |

| Safety Concerns | Handling of a strong base | Handling of reactive lithium metal and flammable hydrogen gas |

| Driving Force | Removal of water to shift equilibrium | Highly favorable thermodynamics |

Experimental Protocols

While detailed experimental protocols for the alkaline method are not extensively documented in publicly available literature, the following section outlines a comprehensive industrial procedure for the metallic lithium method as described in patent CN105669374A.[2] This serves as a valuable reference for understanding the general steps involved in this compound synthesis and purification.

Industrial Synthesis of this compound via the Metallic Lithium Method

This protocol is adapted from patent CN105669374A and describes a method for producing high-purity, solid this compound.[2]

Step 1: Reaction

-

Under an inert gas atmosphere (e.g., argon or nitrogen), charge a reactor with anhydrous methanol.

-

Gradually add lithium metal to the stirred methanol. The patent suggests that the weight of lithium should be 1-10% of the weight of methanol to ensure stability and control of the reaction temperature.[3]

-

The reaction is exothermic and produces hydrogen gas. The inert gas flow helps to purge the hydrogen safely.[3]

-

After the addition of lithium is complete, the mixture is refluxed for 0.5-1 hour to ensure the reaction goes to completion.[2]

Step 2: Concentration and Drying

-

Following the reaction, a portion of the methanol is distilled off to concentrate the this compound solution.[2]

-

The concentrated slurry is then transferred to a helical ribbon agitator for drying.[2]

-

The drying is performed under reduced pressure (0.01-0.09 MPa) and at an elevated temperature (70-80 °C).[2][3]

-

A specific example cites heating the dryer, pre-heated to 50 °C, to 70 °C at a rate of 10 °C/30min, and then to 80 °C at a rate of 5 °C/30min.[2]

Quantitative Data from an Exemplary Batch (Metallic Method): [2]

| Parameter | Value |

| Starting Methanol | Not specified |

| Distilled Methanol | 150 kg |

| Final Product (White Solid Powder) | 70 kg |

| Purity | 99.4% |

| Residual Methanol | 0.2 wt% |

| Moisture | 0 wt% |

| Dryer Agitator Speed | 25 rpm |

| Dryer Vacuum | 0.01-0.02 MPa |

Visualizing the Synthesis Pathways and Workflows

Reaction Pathways

The following diagrams illustrate the chemical transformations in both the alkaline and metallic lithium methods.

Caption: Reaction schemes for the alkaline and metallic lithium methods.

Experimental Workflow for the Metallic Lithium Method

This diagram outlines the key steps in the industrial production of this compound via the metallic lithium method, as detailed in the cited patent.

Caption: Industrial workflow for this compound synthesis.

Conclusion

The alkaline method presents a viable, alternative pathway to this compound, utilizing lithium hydroxide as a starting material. Its primary challenge lies in the reversible nature of the reaction, necessitating efficient water removal to achieve high yields. In contrast, the metallic lithium method, while requiring more hazardous reagents, offers a direct and high-purity route to the product. For drug development professionals and researchers, the choice of method will depend on the specific requirements for purity, scale, and safety infrastructure. Further research into optimizing the reaction conditions for the alkaline method could enhance its attractiveness as a safer and potentially more cost-effective manufacturing process.

References

An In-depth Technical Guide to the Physical Properties of Solid Lithium Methoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium methoxide (LiOCH₃) is a pivotal reagent in organic synthesis and materials science, valued for its strong basicity and role as a precursor in the formation of various organic and inorganic compounds. As an alkali metal alkoxide, its reactivity is intrinsically linked to its physical state and properties. This technical guide provides a comprehensive overview of the core physical properties of solid this compound, offering quantitative data, detailed experimental protocols for their determination, and a logical workflow for its synthesis and purification. Understanding these properties is crucial for its effective handling, storage, and application in research and development, particularly within the pharmaceutical and materials science sectors.

Core Physical Properties

Solid this compound is a white, hygroscopic, and corrosive crystalline powder.[1][2][3] It is highly reactive towards moisture and atmospheric carbon dioxide, necessitating handling under an inert atmosphere (e.g., argon or nitrogen) to prevent its degradation to lithium hydroxide and lithium carbonate.[3][4]

Data Presentation

The quantitative physical properties of solid this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General Physical Properties of Solid this compound

| Property | Value | Citation(s) |

| Appearance | White crystalline solid/powder | [1][2][3] |

| Molecular Formula | CH₃LiO | [1] |

| Molecular Weight | 37.97 g/mol | [1] |

| Melting Point | 204-206 °C | [1] |

| Decomposition Temp. | >500 °C | [5][6] |

Note on Thermal Behavior: There is a notable discrepancy in the literature regarding the melting point of this compound. Some sources report a melting range of 204-206 °C, while others indicate decomposition at temperatures exceeding 500 °C.[1][5][6] This suggests that the lower temperature range may represent a true melting point under specific conditions, while the higher temperature signifies thermal decomposition. Further analysis via techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under controlled atmospheres is required for definitive clarification.

Table 2: Structural and Solubility Properties of Solid this compound

| Property | Value | Citation(s) |

| Crystal Structure | Polymeric | [7] |

| Solubility in Methanol | 90 g/L | [1] |

| Solubility in THF | Insoluble | [1] |

| Bonding Character | Partial covalent character in the Li-O bond | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments related to the determination of the physical properties of solid this compound. These protocols are designed with consideration for the air- and moisture-sensitive nature of the compound.

Synthesis and Purification of Solid this compound

Objective: To synthesize high-purity solid this compound from lithium metal and anhydrous methanol, followed by isolation and drying.

Methodology:

-

Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel is oven-dried and assembled while hot under a stream of inert gas.

-

Synthesis:

-

Anhydrous methanol is added to the reaction flask via cannula transfer.

-

Freshly cut lithium metal is added portion-wise to the stirred methanol at 0 °C to control the exothermic reaction.[8] The reaction proceeds according to the following equation: 2 Li(s) + 2 CH₃OH(l) → 2 LiOCH₃(s) + H₂(g)

-

After the complete dissolution of lithium, the reaction mixture is stirred at room temperature for an additional hour to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

The excess methanol is removed under reduced pressure using a rotary evaporator.

-

The resulting white solid is then transferred to a Schlenk flask.

-

The solid is dried under high vacuum (10⁻³ torr) at a moderately elevated temperature (e.g., 60-80 °C) for several hours to remove any remaining solvent and trace moisture.[2]

-

The purity of the final product can be assessed by titration with a standard acid, such as benzoic acid.

-

Determination of Crystal Structure by X-ray Diffraction (XRD)

Objective: To determine the crystal system, space group, and unit cell parameters of solid this compound using single-crystal or powder X-ray diffraction.

Methodology:

-

Crystal Growth (for Single-Crystal XRD):

-

A saturated solution of this compound in anhydrous methanol is prepared in a Schlenk tube.

-

The solution is allowed to cool slowly and undisturbed. Alternatively, vapor diffusion of a less polar, miscible solvent (e.g., anhydrous diethyl ether) into the methanol solution can be employed to induce crystallization.

-

-

Sample Preparation:

-

Due to its hygroscopic nature, the handling of the this compound crystal must be performed under an inert atmosphere (e.g., in a glovebox).

-

A suitable crystal is selected and mounted on a goniometer head using a cryoprotectant oil.

-

-

Data Collection:

-

The mounted crystal is placed on the diffractometer, and a stream of cold nitrogen gas is used to maintain a low temperature during data collection, which minimizes thermal motion and potential degradation.

-

X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern.

-

-

Structure Solution and Refinement:

-

The collected data are processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters. The foundational work on the crystal structure of this compound was reported by P.J. Wheatley in 1960.[7]

-

Thermal Analysis (TGA/DSC)

Objective: To investigate the thermal stability, melting point, and decomposition profile of solid this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of solid this compound (typically 1-5 mg) is loaded into an alumina or platinum crucible inside a glovebox to prevent exposure to air and moisture.

-

Instrument Setup: The TGA/DSC instrument is purged with a dry, inert gas (e.g., nitrogen or argon).

-

Data Collection:

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

-

The TGA instrument records the mass of the sample as a function of temperature, while the DSC instrument measures the heat flow to or from the sample relative to a reference.

-

-

Data Analysis:

-

The TGA curve is analyzed to identify temperature ranges of mass loss, which correspond to desolvation or decomposition events.

-

The DSC curve is analyzed to identify endothermic or exothermic transitions, such as melting, crystallization, or decomposition.

-

Mandatory Visualizations

Synthesis and Purification Workflow for Solid this compound

Conclusion

This technical guide has provided a detailed summary of the known physical properties of solid this compound, including its appearance, thermal behavior, solubility, and crystal structure. The provided experimental protocols offer a foundation for the consistent and safe determination of these properties, which is essential for its application in sensitive synthetic procedures and materials development. The discrepancies in reported melting and decomposition temperatures highlight the need for further detailed thermal analysis. A definitive determination of the solid-state density also remains an area for future investigation. By adhering to the outlined procedures and handling precautions, researchers can ensure the reliable use of this important chemical reagent.

References

- 1. This compound | 865-34-9 | Benchchem [benchchem.com]

- 2. This compound | 865-34-9 [chemicalbook.com]

- 3. CAS 865-34-9: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS#: 865-34-9 [m.chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Solubility of Lithium Methoxide in Tetrahydrofuran and Other Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium methoxide (LiOMe) in tetrahydrofuran (THF) and other common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis who utilize this compound as a reagent.

Executive Summary

This compound is a strong base and a versatile reagent in organic chemistry, most notably as a catalyst in transesterification reactions. Its efficacy in a given reaction is significantly influenced by its solubility in the chosen solvent system. This guide summarizes the available quantitative and qualitative solubility data for this compound, provides detailed experimental protocols for solubility determination, and illustrates key concepts through diagrams. A thorough understanding of its solubility characteristics is crucial for reaction optimization, process development, and safety.

Solubility Profile of this compound

The solubility of this compound is highly dependent on the nature of the solvent. Generally, it exhibits high solubility in its parent alcohol, methanol, but limited solubility in aprotic solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in various organic solvents. Due to the air-sensitive nature of this compound, comprehensive quantitative data in a wide range of solvents is scarce in the literature. Where exact numerical data is unavailable, qualitative descriptions are provided based on recurring observations in chemical literature and supplier information. For comparative purposes, solubility data for the bulkier lithium tert-butoxide is also included, as it often exhibits different solubility characteristics.

| Solvent | Chemical Formula | Solvent Type | This compound (LiOMe) Solubility | Lithium tert-Butoxide (LiOtBu) Solubility |

| Methanol | CH₃OH | Protic, Polar | 90 g/L | Soluble |

| Ethanol | C₂H₅OH | Protic, Polar | Soluble | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic, Polar | Very low to insoluble[1] (Contradictory commercial data exists) | Commercially available as a 20% solution[1][2][3] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic, Nonpolar | Insoluble | Soluble |

| Toluene | C₇H₈ | Aprotic, Nonpolar | Insoluble | Soluble[3] |

| Hexane | C₆H₁₄ | Aprotic, Nonpolar | Insoluble | 16% solution[1][2][3] |

Note on THF Solubility: While most academic and reference sources state that this compound is insoluble or has very low solubility in THF[4][1], some chemical suppliers offer it as a 1.0 M solution in THF. This suggests that solubility may be achievable under specific conditions, potentially through the use of stabilizing agents or as a metastable solution. Researchers should exercise caution and verify the nature of such commercial solutions.

Factors Influencing Solubility

The solubility of this compound is governed by several key factors, primarily related to solute-solvent interactions and the solid-state structure of the alkoxide.

Figure 1. Key factors influencing the solubility of this compound.

-

Solvent Polarity: The principle of "like dissolves like" is a primary determinant. Polar protic solvents like methanol can effectively solvate both the lithium cation and the methoxide anion through hydrogen bonding and dipole-dipole interactions, leading to high solubility. Aprotic solvents, even polar ones like THF, are less effective at solvating the small, hard lithium cation and the strongly basic methoxide anion, resulting in lower solubility.

-

Lattice Energy: this compound exists as a stable, polymeric solid with strong ionic and covalent character in its Li-O bonds. A significant amount of energy is required to overcome this lattice energy, which many organic solvents cannot provide.

-

Steric Hindrance: The solubility of alkali metal alkoxides is also influenced by the steric bulk of the alkyl group. For instance, lithium tert-butoxide is more soluble in aprotic solvents than this compound. The bulky tert-butyl group disrupts the polymeric structure, leading to a lower lattice energy and improved interaction with non-polar solvents.

-

Temperature: For most solid solutes, solubility increases with temperature. However, for air-sensitive and reactive compounds like this compound, heating can also promote decomposition or reaction with the solvent, especially in the presence of trace impurities.

Experimental Protocols for Solubility Determination

The determination of the solubility of air- and moisture-sensitive compounds like this compound requires specialized techniques to prevent decomposition. The following is a generalized protocol based on the gravimetric method, which can be adapted for different solvents.

General Handling Procedures for Air-Sensitive Reagents

All manipulations of solid this compound and anhydrous solvents should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Solvents must be rigorously dried and deoxygenated prior to use.

Gravimetric Solubility Determination Protocol

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in the supernatant by evaporating the solvent.

Materials:

-

This compound (solid)

-

Anhydrous solvent of interest

-

Schlenk flasks

-

Inert atmosphere (argon or nitrogen)

-

Cannula and syringes for liquid transfer

-

Magnetic stirrer and stir bars

-

Thermostatic bath

-

Filtration apparatus suitable for inert atmosphere (e.g., a filter cannula or a Schlenk filter)

-

Pre-weighed collection flask

Procedure:

-

Preparation of the Saturated Solution: a. In a glovebox or under a positive pressure of inert gas, add an excess of solid this compound to a known volume or mass of the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. "Excess" means that a visible amount of undissolved solid remains. b. Seal the flask and place it in a thermostatic bath set to the desired temperature. c. Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: a. After equilibration, stop the stirring and allow the undissolved solid to settle. b. Under an inert atmosphere, carefully transfer a known volume or mass of the clear supernatant to a pre-weighed Schlenk flask using a filter cannula to prevent any solid particles from being transferred.

-

Solvent Evaporation and Mass Determination: a. Remove the solvent from the collection flask under vacuum. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the this compound. b. Once the solid residue is completely dry (as indicated by constant weight), re-weigh the flask. c. The mass of the dissolved this compound is the difference between the final and initial weights of the collection flask.

-

Calculation of Solubility:

-

Solubility (g/L) = (mass of dissolved LiOMe in g) / (volume of supernatant transferred in L)

-

Solubility (mol/L) = (moles of dissolved LiOMe) / (volume of supernatant transferred in L)

-

Alternative Analytical Methods:

-

Titration: A known volume of the saturated supernatant can be carefully quenched with water and then titrated with a standardized acid to determine the concentration of the basic methoxide.

-

Spectroscopy: If this compound or a derivative exhibits a characteristic spectroscopic signature (e.g., in NMR or UV-Vis after a specific reaction), this can be used to determine its concentration in the saturated solution by comparing it to a calibration curve.

Application in Organic Synthesis: Transesterification

This compound is a widely used catalyst for transesterification reactions, such as in the production of biodiesel. The following diagram illustrates the workflow of a base-catalyzed transesterification reaction.

Figure 2. General workflow for a transesterification reaction using LiOMe.

The mechanism of base-catalyzed transesterification involves the nucleophilic attack of the methoxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent elimination of the original alkoxide group yields the new ester. The solubility of this compound in the reaction medium is critical for ensuring a sufficient concentration of the active methoxide catalyst to drive the reaction forward.

Conclusion

The solubility of this compound is a critical parameter for its effective use in organic synthesis. It is highly soluble in methanol but exhibits poor solubility in most aprotic organic solvents, including THF, which is a key consideration for reaction design. The information and protocols provided in this guide aim to equip researchers and professionals with the necessary knowledge to handle and utilize this compound effectively and safely. Further research into quantitative solubility data in a broader range of solvents and at various temperatures would be beneficial to the scientific community.

References

Unveiling the Polymeric Architecture of Lithium Methoxide in the Solid State: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Abstract

Lithium methoxide (LiOCH₃), a pivotal reagent in organic synthesis and materials science, adopts a complex polymeric structure in the solid state. This technical guide provides an in-depth analysis of its crystalline architecture, compiling crystallographic data from seminal studies. Detailed experimental protocols for the synthesis of crystalline this compound and its characterization by powder X-ray diffraction (PXRD) are presented, offering a comprehensive resource for researchers. The guide also features a visual representation of the compound's structural arrangement and a logical workflow for its analysis, facilitating a deeper understanding of its solid-state behavior.

Introduction

This compound is a simple alkali metal alkoxide that plays a significant role as a strong base and nucleophile in a myriad of chemical transformations, including deprotonation, esterification, and polymerization reactions.[1] While its solution-phase behavior and reactivity are extensively documented, a thorough understanding of its solid-state structure is crucial for comprehending its physical properties, stability, and handling. In the solid state, this compound eschews a simple ionic lattice, instead forming a polymeric structure.[2] This guide delves into the specifics of this polymeric arrangement, providing key structural parameters and the methodologies to verify them.

The Polymeric Crystal Structure of this compound

The foundational work on the crystal structure of solid this compound was conducted by P.J. Wheatley in 1960. Through X-ray powder diffraction analysis, it was determined that this compound crystallizes in a tetragonal system. The structure consists of infinite helical chains of alternating lithium and oxygen atoms. Each lithium atom is tetrahedrally coordinated to four oxygen atoms, and each oxygen atom is tetrahedrally coordinated to four lithium atoms. The methyl groups project outwards from this central Li-O helical core.

Crystallographic Data

The following table summarizes the key crystallographic data for solid this compound as determined by X-ray diffraction.

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| Unit Cell Dimensions | a = b = 7.86 Å, c = 9.16 Å |

| Li-O Bond Length | ~1.97 Å |

| O-C Bond Length | ~1.42 Å |

| Li-O-Li Bond Angle | ~109.5° (approx.) |

| O-Li-O Bond Angle | ~109.5° (approx.) |

Note: The bond angles are idealized for a tetrahedral geometry and may exhibit slight deviations in the actual crystal structure.

Experimental Protocols

Synthesis of Crystalline this compound

The preparation of high-purity, crystalline this compound is paramount for accurate structural analysis. The following protocol describes a common method for its synthesis.

Materials:

-

Lithium metal

-

Anhydrous methanol

-

Anhydrous toluene

-

Schlenk flask and line

-

Cannula

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen) in a Schlenk flask equipped with a magnetic stir bar, carefully add freshly cut lithium metal to anhydrous methanol. The reaction is exothermic and will produce hydrogen gas, so ensure proper venting and cooling of the reaction vessel.

-

Reaction: Stir the mixture until all the lithium metal has reacted to form a clear solution of this compound in methanol.

-

Crystallization: To induce precipitation of solid this compound, add anhydrous toluene as an anti-solvent via cannula. The amount of toluene will depend on the concentration of the this compound solution.

-

Isolation and Drying: Collect the precipitated white solid by filtration under an inert atmosphere. Wash the solid with a small amount of anhydrous toluene or pentane to remove any residual soluble impurities. Dry the crystalline this compound under vacuum to remove all traces of solvent.

Powder X-ray Diffraction (PXRD) Analysis

Due to its hygroscopic and air-sensitive nature, the handling of solid this compound for PXRD analysis requires special precautions.

Equipment:

-

Powder X-ray diffractometer

-

Air-sensitive sample holder (e.g., a domed, zero-background holder)

-

Inert atmosphere glovebox

Procedure:

-

Sample Preparation: Inside a glovebox, finely grind the crystalline this compound to a homogenous powder using an agate mortar and pestle.

-

Sample Mounting: Load the powdered sample into the air-sensitive sample holder. Ensure the sample surface is flat and level with the holder's surface to minimize peak displacement.

-

Data Collection: Seal the sample holder and transfer it to the diffractometer. Collect the diffraction pattern over a suitable 2θ range (e.g., 10-80°) with an appropriate step size and scan speed.

-

Data Analysis: Analyze the resulting diffractogram to identify the peak positions and intensities. Compare the experimental pattern with the expected pattern based on the known crystal structure to confirm the phase purity and determine the lattice parameters.

Visualization of the Polymeric Structure and Analytical Workflow

To better understand the arrangement of atoms in the solid state and the process of its characterization, the following diagrams are provided.

Caption: Helical chain structure of (LiOCH₃)n.

References

Aggregation State of Lithium Methoxide in Nonpolar Solvents: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium methoxide (LiOMe), a seemingly simple alkali metal alkoxide, exhibits complex solution-state behavior, particularly in nonpolar solvents. While its utility as a strong base and nucleophile is well-established, its aggregation state in hydrocarbon and other non-coordinating media significantly influences its solubility, reactivity, and overall utility in synthetic chemistry. This technical guide provides a comprehensive overview of the current understanding of this compound's aggregation in nonpolar environments, drawing upon data from analogous lithium alkoxides due to the limited direct experimental studies on this compound itself. This document summarizes key quantitative data, details relevant experimental methodologies, and presents a logical framework for understanding the aggregation equilibria.

Introduction: The Challenge of Characterizing this compound in Nonpolar Solvents

This compound, in its solid state, adopts a polymeric structure.[1] Its solubility in common polar aprotic solvents like tetrahydrofuran (THF) is low, though it is soluble in methanol.[1] In nonpolar hydrocarbon solvents, its solubility is exceedingly low, a direct consequence of the highly polarized Li-O bond and the tendency of such species to form stable, multi-unit aggregates. This aggregation behavior is a common feature of organolithium compounds, where the formation of oligomers with covalent character is energetically favorable over discrete ion pairs in low-dielectric media.[2]

Direct experimental determination of the aggregation state of pure this compound in nonpolar solvents is sparsely documented in the literature. Much of the existing research focuses on its more soluble, and often more synthetically relevant, mixed aggregates with other organolithium reagents such as alkyllithiums or lithium amides.[2] Therefore, to understand the likely behavior of this compound, it is instructive to examine studies on other lithium alkoxides, particularly those with bulkier alkyl groups that confer greater solubility in nonpolar solvents.

Aggregation Equilibria of Lithium Alkoxides

In nonpolar solvents, lithium alkoxides exist in a dynamic equilibrium between various aggregated states. The degree of aggregation is influenced by several factors including the steric bulk of the alkoxide, the concentration of the solution, the temperature, and the presence of any coordinating species. The general equilibrium can be represented as a series of associations from monomers to dimers, tetramers, hexamers, and even higher-order aggregates.

Caption: General aggregation equilibrium for lithium alkoxides in nonpolar solvents.

Quantitative Data on Lithium Alkoxide Aggregation

Due to the aforementioned lack of direct data for this compound, this section presents data for other representative lithium alkoxides in nonpolar hydrocarbon solvents. These data provide a valuable framework for predicting the behavior of this compound.

| Lithium Alkoxide | Solvent | Method | Predominant Aggregation State | Reference |

| Lithium tert-butoxide | Benzene | Cryoscopy | Hexameric | [3] |

| Lithium tert-butoxide | Hydrocarbon | X-ray | Octameric (kinetically stable form) | [3] |

| Lithium tert-butoxide | Cyclopentane | 6Li NMR | Hexameric | [4] |

| Lithium amino alkoxides | Toluene | 6Li NMR | Tetrameric | [5][6] |

| n-Pentyllithium/n-pentoxide | Hydrocarbon | 13C NMR | Multiple aggregates (hexamer, octamer, nonamer for the alkyllithium) | [7] |

Experimental Protocols for Determining Aggregation State

The determination of the aggregation state of lithium alkoxides in solution relies on a combination of colligative property measurements and spectroscopic techniques.

Cryoscopy

Cryoscopy measures the depression of the freezing point of a solvent upon the addition of a solute. The magnitude of the depression is proportional to the molal concentration of solute particles. By comparing the apparent molecular weight to the formula weight of the monomer, the average degree of aggregation (n) can be determined.

Methodology:

-

Solvent Selection: A nonpolar solvent with a convenient freezing point and a known cryoscopic constant (Kf), such as benzene or cyclohexane, is chosen.

-

Apparatus: A precision thermometer (e.g., a Beckmann thermometer) is used to measure small temperature changes. The apparatus consists of a jacketed tube to ensure slow, controlled cooling.

-

Procedure: a. A known mass of the solvent is placed in the inner tube, and its freezing point is carefully determined by recording temperature as a function of time. b. A precisely weighed sample of the lithium alkoxide is added to the solvent. c. The mixture is stirred until the solute dissolves, and the new freezing point of the solution is determined. d. The freezing point depression (ΔTf) is calculated as the difference between the freezing points of the pure solvent and the solution.

-

Calculation: The apparent molecular weight (Mapp) is calculated using the formula: Mapp = (Kf * wsolute) / (ΔTf * wsolvent) where w is the weight in kg.

-

Aggregation Number (n): n = Mapp / Mmonomer

Caption: Workflow for determining the aggregation number by cryoscopy.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of organolithium aggregates in solution. 6Li and 13C NMR are particularly informative.

Methodology:

-

Isotope Labeling: Synthesis of the lithium alkoxide using 6Li metal is highly advantageous. 6Li is a spin I = 1 nucleus with a smaller quadrupole moment than 7Li, resulting in sharper NMR signals and allowing for the observation of scalar couplings.

-

Sample Preparation: Samples are prepared under an inert atmosphere (e.g., argon or nitrogen) in dried, deuterated nonpolar solvents (e.g., benzene-d6, toluene-d8, or cyclohexane-d12). Concentrations should be varied to study concentration-dependent equilibria.

-

NMR Experiments: a. 6Li NMR: The chemical shift of 6Li is sensitive to its coordination environment. The presence of multiple, distinct 6Li resonances at low temperatures can indicate the existence of different aggregate structures or magnetically inequivalent lithium atoms within a single aggregate.[5][6] b. 13C NMR: The chemical shift of the carbon atom attached to the oxygen (C1) is also sensitive to the aggregation state. c. Variable Temperature (VT) NMR: VT-NMR studies are crucial for observing the exchange dynamics between different aggregate species. At low temperatures, the exchange can be slowed, allowing for the resolution of individual aggregate signals. As the temperature is raised, these signals may broaden and coalesce, providing information on the kinetics of the exchange process.[6] d. Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique separates NMR signals based on the diffusion coefficient of the molecules. Larger aggregates diffuse more slowly than smaller ones, allowing for the identification of species of different sizes in the same solution.[8]

Conclusion and Outlook

The aggregation state of this compound in nonpolar solvents is a critical parameter that governs its chemical behavior. While direct experimental data remains elusive, a robust understanding can be inferred from the well-documented behavior of other lithium alkoxides, such as lithium tert-butoxide. The prevailing evidence strongly suggests that this compound will exist as high-order aggregates (likely hexamers or larger) in hydrocarbon solvents, contributing to its very low solubility.

For researchers and drug development professionals, this has important implications. The dissolution of this compound in a nonpolar medium likely requires the presence of a co-ligand or another organolithium species to form more soluble mixed aggregates. The reactivity of any dissolved this compound will be intrinsically linked to its aggregation state, with different oligomers potentially exhibiting different kinetic profiles.

Future research efforts should focus on the direct characterization of pure this compound in nonpolar solvents, potentially using advanced NMR techniques on 6Li- and 13C-labeled material at very low concentrations. Such studies would provide invaluable data for a more complete understanding of this fundamental organolithium reagent.

References

- 1. Structure of mixed alkyllithium/lithium alkoxide aggregates in ethereal solvents. Insights from combined QM/MM molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of a kinetically stable, highly ordered, octameric form of lithium tert-butoxide and its implications regarding aggregate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solution Structures of Lithium Amino Alkoxides Used in Highly Enantioselective 1,2-Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An NMR Study of 2-Ethylbutyllithium/Lithium 2-Ethyl-1-butoxide Mixed Aggregates, Lithium Hydride/Lithium 2-Ethyl-1-butoxide Mixed Aggregates, n-Pentyllithium Aggregates, and n-Pentyllithium/Lithium n-Pentoxide Mixed Aggregates - UNT Digital Library [digital.library.unt.edu]

- 8. Organolithium aggregation as a blueprint to construct polynuclear lithium nickelate clusters - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Stability and Aggregation of Lithium Methoxide: A Density Functional Theory Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lithium methoxide (LiOMe), a pivotal reagent and intermediate in organic synthesis and materials science, exhibits a strong tendency to form aggregates in solution. The nature and stability of these aggregates significantly influence its reactivity and the outcome of chemical transformations. Density Functional Theory (T) has emerged as a powerful computational tool to elucidate the intricate structures and energetics of these this compound clusters. This technical guide provides a comprehensive overview of the application of DFT in studying the stability and aggregation of this compound, offering valuable insights for professionals in research and drug development.

Unraveling the Energetics of Aggregation

The aggregation of this compound is a thermodynamically driven process where monomeric units associate to form more stable oligomeric structures, such as dimers, trimers, tetramers, and hexamers. DFT calculations allow for the precise determination of the energies associated with these aggregation processes. The aggregation energy (ΔE_agg) for the formation of an n-mer, (LiOMe)n, from n monomers can be calculated as:

ΔE_agg = E_(LiOMe)n - n * E_LiOMe

Where E_(LiOMe)n is the total electronic energy of the n-mer cluster and E_LiOMe is the total electronic energy of the LiOMe monomer. A more negative aggregation energy indicates a more stable cluster.

Gas-Phase Aggregation Energies

| Cluster Size (n) | Aggregation Energy (kcal/mol) - Gas Phase |

| 2 (Dimer) | Data not available |

| 3 (Trimer) | Data not available |

| 4 (Tetramer) | Estimated to be highly favorable based on related compounds[1] |

| 5 (Pentamer) | Data not available |

| 6 (Hexamer) | Often found to be a highly stable species for lithium alkoxides |

Note: Specific aggregation energies for pure this compound clusters are not consistently reported across the literature. The stability trends are inferred from studies on analogous lithium compounds.

The Influence of Solvation

In solution, the presence of solvent molecules significantly impacts the stability and structure of this compound aggregates. Ethereal solvents, such as tetrahydrofuran (THF), are commonly used and can coordinate to the lithium centers, altering the aggregation equilibrium. Continuum solvation models, like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are frequently employed in DFT calculations to simulate the bulk solvent environment.

The free energy of aggregation in solution (ΔG_agg,solv) takes into account the solvation energies of the monomer and the cluster:

ΔG_agg,solv = G_(LiOMe)n,solv - n * G_LiOMe,solv

Where G_(LiOMe)n,solv and G_LiOMe,solv are the free energies of the solvated n-mer and monomer, respectively.

| Cluster Size (n) | Aggregation Energy (kcal/mol) - THF Solution |

| 2 (Dimer) | Expected to be less favorable than in the gas phase |

| 3 (Trimer) | Expected to be less favorable than in the gas phase |

| 4 (Tetramer) | Remains a favorable aggregate, though stability is reduced by solvation |

| 5 (Pentamer) | Data not available |

| 6 (Hexamer) | Stability is significantly influenced by steric and solvation effects |

Note: The presence of a coordinating solvent like THF generally reduces the exothermicity of aggregation compared to the gas phase due to the energetic cost of desolvating the monomers.

Methodologies for DFT Calculations

A robust computational protocol is essential for obtaining accurate and reliable results. The following section details a typical workflow and key parameters for DFT calculations of this compound aggregation.

Computational Workflow

A general workflow for the computational study of this compound aggregation using DFT is outlined below. This process involves initial structure generation, geometry optimization, and subsequent energy calculations.

Caption: A typical workflow for DFT calculations of this compound cluster stability.

Key Computational Parameters

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Table 1: Commonly Used DFT Functionals and Basis Sets

| Parameter | Description | Common Choices |

| Exchange-Correlation Functional | Approximates the exchange and correlation energies. | B3LYP: A widely used hybrid functional, often providing a good balance of accuracy and computational cost. BP86: A generalized gradient approximation (GGA) functional. |

| Basis Set | A set of mathematical functions used to represent the electronic wavefunctions. | Pople-style basis sets: 6-31G(d), 6-31+G(d), 6-311+G(d,p). The "+" indicates the inclusion of diffuse functions, important for describing anions and weakly bound systems. The "(d,p)" denotes the addition of polarization functions for improved accuracy. Correlation-consistent basis sets: cc-pVDZ, aug-cc-pVTZ. These are generally more accurate but also more computationally demanding. |

Solvation Models

To simulate the effect of a solvent, continuum models are a computationally efficient choice.

Table 2: Common Continuum Solvation Models

| Model | Description | Typical Solvents Studied |

| PCM (Polarizable Continuum Model) | Places the solute in a cavity within a polarizable dielectric continuum representing the solvent. | THF, Hexane, Diethyl ether |

| SMD (Solvation Model based on Density) | A universal solvation model that includes parameters for a wide range of solvents. | THF, Hexane, Diethyl ether |

Experimental Protocols: A Brief Overview

While this guide focuses on the computational aspects, it is crucial to note that experimental validation is paramount. The primary experimental techniques used to study the aggregation of organolithium compounds in solution include:

-

NMR Spectroscopy: ¹H, ¹³C, and especially ⁷Li and ⁶Li NMR are powerful tools for determining the aggregation state and dynamics of lithium compounds in solution. Techniques like DOSY (Diffusion-Ordered Spectroscopy) can provide information on the size of the aggregates.

-

Cryoscopy: This technique involves measuring the freezing point depression of a solvent to determine the molar mass of the solute, thereby providing information about the degree of aggregation.

-

X-ray Crystallography: Provides definitive structural information for compounds that can be crystallized, offering insights into the solid-state structures of aggregates which can serve as starting points for computational models.

Logical Relationships in Stability Analysis

The interplay between intrinsic stability, solvation, and steric effects governs the predominant aggregation state of this compound in a given environment.

Caption: Factors influencing the aggregation state of this compound.

Conclusion

DFT calculations provide an indispensable framework for understanding the stability and aggregation of this compound. By quantifying the energetics of cluster formation in both the gas phase and in solution, these computational methods offer a detailed picture of the thermodynamic landscape governing the behavior of this important chemical species. The insights gained from these studies are crucial for optimizing reaction conditions, controlling reactivity, and designing novel synthetic methodologies in academic and industrial research, including the development of new pharmaceuticals where precise control of reagent behavior is paramount. The continued development of computational methods and their synergy with experimental techniques will undoubtedly lead to a deeper and more predictive understanding of organolithium chemistry.

References

reaction mechanism of lithium methoxide with water and protic solvents

An In-depth Technical Guide on the Reaction Mechanism of Lithium Methoxide with Water and Protic Solvents

This compound (CH₃OLi) is a potent reagent widely employed in organic synthesis as a strong base and nucleophile.[1][2] Its high reactivity, particularly with water and protic solvents, is fundamental to its application but also necessitates careful handling.[1][3] This technical guide provides a detailed examination of the reaction mechanisms of this compound with these common laboratory solvents, supported by experimental considerations and safety protocols.

Core Properties of this compound

This compound is a white crystalline solid, though it is often handled as a solution in methanol, typically at concentrations of 1.0 M or around 10% (~2.2 M).[4] As an alkali metal alkoxide, it possesses a highly polarized lithium-oxygen bond, rendering the methoxide ion a powerful nucleophile and a strong base.[3] It is hygroscopic and reacts violently with water.[1][3][4] Due to its moisture and air sensitivity, it must be stored under an inert atmosphere to prevent degradation.[4][5] The primary impurity found in this compound is lithium hydroxide (LiOH), resulting from hydrolysis.[1]

Reaction Mechanism with Water (Hydrolysis)

The reaction of this compound with water is a rapid and highly exothermic hydrolysis reaction.[3][6] This process is fundamentally an acid-base reaction where the methoxide anion (CH₃O⁻), a strong base, deprotonates a water molecule.

The overall reaction is as follows:

CH₃OLi + H₂O ⇌ CH₃OH + LiOH

This reaction is technically reversible; however, given that this compound is a stronger base than lithium hydroxide, the equilibrium lies heavily to the right, favoring the formation of methanol and lithium hydroxide.[7][8][9]

Mechanism:

The reaction proceeds via a proton transfer from a water molecule to the methoxide anion.

-

Proton Abstraction: The oxygen atom of the methoxide ion, with its high electron density, acts as a Brønsted-Lowry base, attacking one of the hydrogen atoms of a water molecule.

-

Formation of Products: This abstraction results in the formation of a neutral methanol (CH₃OH) molecule and a hydroxide ion (OH⁻). The lithium cation (Li⁺) then associates with the newly formed hydroxide ion to give lithium hydroxide (LiOH).

Reaction Mechanism with Protic Solvents

Protic solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom, such as oxygen or nitrogen. Alcohols (ROH) are common examples. The reaction of this compound with a generic protic solvent other than methanol results in a transesterification-like equilibrium or an alkoxide exchange.

The general reaction is:

CH₃OLi + ROH ⇌ ROLi + CH₃OH

Mechanism:

This reaction is also an acid-base equilibrium. The relative acidity of the two alcohols (methanol and ROH) and the relative stability of the corresponding alkoxides determine the position of the equilibrium.

-

Deprotonation: The methoxide ion (CH₃O⁻) acts as a base, deprotonating the alcohol (ROH).

-

Alkoxide Exchange: This results in the formation of methanol (CH₃OH) and the new alkoxide (RO⁻), with the lithium cation associating with the new alkoxide.

If the alcohol ROH is more acidic than methanol, the equilibrium will favor the formation of the new lithium alkoxide (ROLi). Conversely, if methanol is the more acidic alcohol, the equilibrium will favor the reactants.

Quantitative Data Summary

While the qualitative aspects of these reactions are well-established, detailed quantitative kinetic and thermodynamic data are not widely available in consolidated forms. The reactions are generally considered to be extremely fast, with the hydrolysis reaction being nearly instantaneous. For research purposes, the following parameters would be critical for a comprehensive understanding.

| Parameter | Symbol | Relevance |

| Kinetic Data | ||

| Rate Constant | k | Quantifies the speed of the reaction. Expected to be very high for hydrolysis. |

| Order of Reaction | n | Describes how the rate depends on the concentration of reactants. |

| Activation Energy | Eₐ | The minimum energy required to initiate the reaction. |

| Thermodynamic Data | ||

| Enthalpy of Reaction | ΔH | The heat absorbed or released during the reaction. Highly exothermic for hydrolysis. |

| Gibbs Free Energy Change | ΔG | Determines the spontaneity of the reaction. Expected to be highly negative for hydrolysis. |

| Equilibrium Constant | Keq | For reactions with protic solvents, indicates the position of the equilibrium and relative basicity. |

Experimental Protocols

Studying the reaction of this compound requires stringent anhydrous and inert atmosphere techniques due to its high reactivity.

General Protocol for Reaction Quenching and Analysis:

This protocol outlines a typical workflow where this compound is used as a base in an organic reaction, which is then quenched with a protic solvent.

-

Inert Atmosphere Setup: The entire reaction apparatus must be assembled, dried by heating under vacuum, and then purged with an inert gas such as argon or nitrogen.[3]

-

Reagent Handling: Anhydrous solvents and reagents are essential. This compound solution is transferred using a syringe or cannula techniques.

-

Reaction Execution: The substrate, dissolved in an appropriate anhydrous solvent, is cooled to the desired temperature (e.g., 0 °C or -78 °C) under an inert atmosphere. This compound solution is then added dropwise to the stirred solution.

-

Reaction Quenching: Upon completion, the reaction is "quenched" by the slow addition of a protic solvent.

-

Water/Aqueous Acid: A common quench to neutralize the basic methoxide and any anionic intermediates, forming lithium hydroxide or a lithium salt.

-

Alcohol: Used when a proton source other than water is desired.

-

-

Workup and Analysis: The quenched reaction mixture is typically subjected to an aqueous workup to separate the organic products from inorganic salts (like LiOH or other lithium salts). The organic layer is then dried and concentrated, and the product is purified and analyzed by techniques such as NMR, IR spectroscopy, and mass spectrometry.

Safety and Handling

-

Reactivity Hazards: this compound is highly flammable and reacts violently with water, releasing flammable gases.[1] It is also corrosive and can cause severe skin and eye burns.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves, is mandatory.

-

Storage: Store in a cool, dry, well-ventilated area, away from water and incompatible materials. It should be kept under a dry, inert gas.[1][4]

-

Disposal: Unused or waste this compound must be quenched carefully in a controlled manner by trained personnel, typically by slow addition to a stirred, cooled protic solvent like isopropanol.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 865-34-9 | Benchchem [benchchem.com]

- 4. CAS 865-34-9: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound, 865-34-9 [boray-chem.com]

- 6. This compound | 865-34-9 | Benchchem [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. CN105669374B - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 9. CN105669374A - Synthetic method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Basicity and Nucleophilicity of Lithium Methoxide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Basicity and Nucleophilicity of Lithium Methoxide

This compound (CH₃OLi) is a powerful and versatile reagent in organic synthesis, primarily valued for its strong basicity and nucleophilic character.[1] Understanding the interplay between these two properties is crucial for its effective application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2]

Basicity refers to the ability of a substance to accept a proton (a Brønsted-Lowry base). This compound is a strong base because the methoxide anion (CH₃O⁻) is the conjugate base of a weak acid, methanol (CH₃OH).[3] The pKa of methanol is approximately 15.1, indicating that the methoxide ion has a strong affinity for protons.[3] This high basicity makes this compound an excellent choice for deprotonation reactions, where it can abstract a proton from a wide range of acidic organic compounds.[4]

Nucleophilicity , on the other hand, describes the ability of a substance to donate an electron pair to an electrophilic center, forming a new covalent bond. The methoxide ion is also a potent nucleophile due to the lone pairs of electrons on the oxygen atom.[5] It readily participates in nucleophilic substitution reactions, particularly Sₙ2 reactions, where it displaces a leaving group from a substrate.[3] The nucleophilicity of the methoxide ion is influenced by factors such as the solvent and the steric hindrance of the electrophile.[6]

Quantitative Data

The following table summarizes key quantitative data related to the basicity and nucleophilicity of the methoxide ion, the active species in this compound.

| Parameter | Value | Solvent/Conditions |

| Basicity | ||

| pKa of Conjugate Acid (Methanol) | 15.1 | Methanol |

| Nucleophilicity | ||

| Mayr Nucleophilicity Parameter (N) | 10.49 | Methanol |

| Second-Order Rate Constant (k) for Sₙ2 reaction with Methyl Iodide | 2.5 x 10⁻⁴ M⁻¹s⁻¹ | Methanol at 25°C |

Experimental Protocols

Determination of Basicity: Titration of this compound with Benzoic Acid

This protocol outlines a standard method for determining the concentration (and thus the basicity) of a this compound solution via titration with a primary standard, benzoic acid.[7]

Materials:

-

This compound solution (in methanol/toluene)

-

Benzoic acid (primary standard grade), accurately weighed

-

Dimethylformamide (DMF)

-

Thymol blue indicator solution (0.3% w/v in methanol) or Quinaldine red indicator solution

-

Anhydrous methanol

-

Toluene

-

Standard laboratory glassware (burette, pipette, conical flask)

-

Magnetic stirrer

Procedure:

-

Preparation of 0.1 M this compound Solution (Example):

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve approximately 0.7 g of freshly cut lithium metal in 150 mL of anhydrous methanol. The reaction is exothermic and should be cooled.

-

Once the lithium has completely reacted, add sufficient toluene to produce 1000 mL of solution.[7]

-

If the solution is cloudy, add a small amount of anhydrous methanol to clarify it.

-

-

Standardization:

-

Accurately weigh about 0.25 g of benzoic acid and dissolve it in 25 mL of dimethylformamide in a conical flask.[7]

-

Add a few drops of the chosen indicator (thymol blue or quinaldine red).

-

Titrate the benzoic acid solution with the prepared this compound solution. The endpoint is indicated by a color change (for thymol blue, a pure blue color).[8]

-

It is crucial to protect the titration mixture from atmospheric carbon dioxide, which can react with the this compound. This can be achieved by performing the titration under a stream of inert gas.

-

Perform a blank titration (titrating the solvent and indicator without benzoic acid) and subtract the blank volume from the sample titration volume.

-

Calculation:

The molarity (M) of the this compound solution can be calculated using the following formula:

M = (mass of benzoic acid in g) / (molar mass of benzoic acid * volume of this compound in L)

Determination of pKa of Methanol by UV-Vis Spectrophotometry (General Approach)

Determining the pKa of a substance using UV-Vis spectrophotometry relies on the principle that the protonated and deprotonated forms of a molecule have different absorption spectra. However, methanol itself does not have a significant chromophore and is essentially transparent in the standard UV-Vis range. Therefore, a direct spectrophotometric pKa determination is not feasible.

An indirect method would be required, potentially involving a competitive acid-base reaction with an indicator of a known pKa. The change in the indicator's spectrum in the presence of varying concentrations of methoxide could be used to infer the equilibrium position and thus the pKa of methanol. This approach is complex and less direct than other methods like potentiometric titration.

A general procedure for a substance with a suitable chromophore is as follows:

Materials:

-

Compound of interest

-

A series of buffer solutions with known pH values spanning the expected pKa range

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a stock solution of the compound of interest in a suitable solvent.

-

Prepare a series of solutions by diluting the stock solution in the different buffer solutions to a constant final concentration.

-

Record the UV-Vis absorption spectrum for each solution.

-

Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the compound.

-

Plot the absorbance at these λmax values against the pH of the buffer solutions.

-

The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoid curve.

Signaling Pathways and Experimental Workflows

Sₙ2 Reaction Mechanism

This compound is a classic nucleophile in Sₙ2 (bimolecular nucleophilic substitution) reactions. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the carbon center.

Caption: Sₙ2 reaction mechanism of methoxide.

Darzens Condensation

The Darzens condensation is a reaction that forms an α,β-epoxy ester (a glycidic ester) from the reaction of a ketone or aldehyde with an α-haloester in the presence of a base. This compound can serve as the base to deprotonate the α-haloester, forming a carbanion that then acts as the nucleophile.

Caption: Workflow of the Darzens condensation.

Role in Vitamin A Synthesis

This compound is used as a strong base in various organic syntheses, including in the production of intermediates for Vitamin A.[2][4] For instance, it can be used to catalyze condensation reactions to build the carbon skeleton of the vitamin A molecule. A specific example is its use in promoting a Wittig or Horner-Wadsworth-Emmons type reaction to form a crucial carbon-carbon double bond.

Caption: Role of LiOMe in Vitamin A synthesis.

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]